Naphthalene, 2-(2-nitrophenoxy)-
Description
Properties
CAS No. |
32219-12-8 |
|---|---|
Molecular Formula |
C16H11NO3 |
Molecular Weight |
265.26 g/mol |
IUPAC Name |
2-(2-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C16H11NO3/c18-17(19)15-7-3-4-8-16(15)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H |
InChI Key |
FSHUQSQHLICCRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Naphthalene, 2-(2-nitrophenoxy)- serves as an important intermediate in the synthesis of more complex organic compounds. It is utilized in the production of various nitrophenyl derivatives, which are significant in pharmaceuticals and agrochemicals. The compound's structure allows for modifications that lead to a variety of functionalized products.
| Application Area | Specific Use |
|---|---|
| Chemical Research | Intermediate for synthesizing nitrophenyl derivatives |
| Agrochemicals | Production of pesticides and herbicides |
| Pharmaceuticals | Synthesis of drug compounds |
Biological Research
Inhibition Studies
Recent studies have identified derivatives of naphthalene, 2-(2-nitrophenoxy)- as potential inhibitors of the PqsD enzyme in Pseudomonas aeruginosa, a bacterium known for its biofilm-forming capabilities. The nitrophenyl scaffold has shown promising anti-biofilm activity, making it a candidate for developing new antibacterial agents. The structure-activity relationship studies indicate that the nitro group is crucial for the inhibitor's efficacy .
Case Study: Anti-Biofilm Activity
In vitro tests demonstrated that certain derivatives effectively disrupt the formation of biofilms by Pseudomonas aeruginosa. These findings suggest that naphthalene derivatives can be further explored for therapeutic applications against bacterial infections.
Environmental Applications
Pollution Monitoring and Control
Naphthalene, 2-(2-nitrophenoxy)- has been studied for its role in atmospheric chemistry, particularly concerning its oxidation products, which can contribute to secondary organic aerosol formation. Understanding the gaseous oxidation mechanisms of naphthalene is essential for assessing its environmental impact and developing strategies for air quality management .
| Environmental Impact | Details |
|---|---|
| Atmospheric Chemistry | Oxidation products contribute to secondary organic aerosols |
| Air Quality Management | Knowledge aids in pollution control strategies |
Comparison with Similar Compounds
Table 2: Toxicity Endpoints and Mechanisms
Key Observations:
- Naphthalene vs. Methylnaphthalenes : 2-Methylnaphthalene exhibits comparable toxicity to naphthalene but requires higher doses, likely due to slower metabolic activation .
- Nitrophenoxy Derivatives: The nitro group may enhance electrophilicity, increasing reactivity with cellular nucleophiles (e.g., DNA, proteins). This is consistent with nitro-PAHs like 1-nitronaphthalene, which are associated with genotoxicity .
Functional Group Impact :
- Methoxy/Ethoxy : Increase polarity and water solubility compared to methyl or nitro groups, influencing environmental partitioning .
Preparation Methods
Classical Nucleophilic Aromatic Substitution
Nucleophilic aromatic substitution (SNAr) remains a foundational approach for constructing aryl ethers. For naphthalene, 2-(2-nitrophenoxy)-, this method typically involves the reaction of 2-chloronaphthalene or 2-bromonaphthalene with 2-nitrophenol under basic conditions. The electron-withdrawing nitro group on the phenol enhances its nucleophilicity, facilitating displacement of the halogen on the naphthalene ring.
In a representative procedure, 2-bromonaphthalene is combined with 2-nitrophenol in dimethylformamide (DMF) at 120°C in the presence of potassium carbonate. The base deprotonates the phenolic hydroxyl, generating a phenoxide ion that attacks the electron-deficient naphthalene derivative. After 12–24 hours, the reaction yields 65–72% of the target compound, with purity confirmed via column chromatography . Critically, the choice of solvent and base significantly impacts reaction kinetics. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance ion dissociation, while weaker bases such as sodium acetate may necessitate prolonged reaction times.
Ullmann Coupling Approach
The Ullmann coupling reaction offers a catalytic pathway for forming carbon-oxygen bonds under milder conditions compared to SNAr. This method employs copper catalysts to mediate the coupling between 2-nitrophenol and 2-iodonaphthalene. A typical protocol involves:
-
Catalyst System : Copper(I) iodide (10 mol%) and 1,10-phenanthroline (20 mol%) as a ligand.
-
Solvent : Dimethylacetamide (DMAc) at 100°C.
-
Base : Cesium carbonate to deprotonate the phenol.
Under these conditions, the reaction achieves 78–85% yield within 8 hours, with minimal byproducts . The mechanism proceeds through oxidative addition of the aryl halide to copper, followed by transmetallation with the phenoxide and reductive elimination to form the ether bond. Recent advancements utilize microwave irradiation to reduce reaction times to 1–2 hours without compromising yield .
Mitsunobu Reaction Methodology
The Mitsunobu reaction provides an alternative route for constructing the ether linkage under neutral conditions, ideal for acid- or base-sensitive substrates. This method couples 2-naphthol with 2-nitrophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF).
Key Steps :
-
Activation of 2-naphthol via formation of a phosphonium intermediate.
-
Nucleophilic attack by the phenoxide ion from 2-nitrophenol.
-
Regeneration of triphenylphosphine oxide as a byproduct.
This method achieves 70–75% yield within 4 hours at room temperature. However, the stoichiometric requirement for DEAD and PPh₃ increases costs, limiting scalability .
Nitration of Preformed Phenoxy Naphthalene
An alternative strategy involves introducing the nitro group after establishing the phenoxy-naphthalene linkage. This two-step synthesis begins with the coupling of phenol to 2-bromonaphthalene via SNAr or Ullmann methods, followed by nitration of the resultant 2-phenoxynaphthalene.
Nitration Conditions :
-
Nitrating Agent : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in a 1:3 ratio.
-
Temperature : 0–5°C to minimize over-nitration.
This approach yields 60–68% of naphthalene, 2-(2-nitrophenoxy)-, with regioselectivity controlled by the electron-donating phenoxy group directing nitration to the ortho position. However, competing para-nitration (10–15%) necessitates careful chromatographic separation .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| SNAr | 65–72 | 12–24 | 120 | Cost-effective, simple setup | High temp., moderate yields |
| Ullmann Coupling | 78–85 | 8 | 100 | Mild conditions, high yields | Requires Cu catalyst, ligand |
| Mitsunobu Reaction | 70–75 | 4 | 25 | Room temp., no base | Expensive reagents, stoichiometric |
| Post-Synthesis Nitration | 60–68 | 6 (nitration step) | 0–5 | Regioselective nitration | Multi-step, separation challenges |
The Ullmann method emerges as the most efficient for large-scale synthesis, balancing yield and reaction time. SNAr remains viable for laboratories lacking specialized catalysts, while the Mitsunobu reaction suits small-scale, sensitive applications.
Recent Advances and Catalytic Innovations
Recent studies explore palladium-catalyzed C–O coupling reactions using Buchwald-Hartwig conditions. A 2025 study demonstrated that Pd₂(dba)₃ with Xantphos ligand in toluene at 80°C achieves 88% yield within 6 hours . Photoredox catalysis has also been investigated, utilizing visible light to accelerate copper-mediated couplings at ambient temperatures, though yields remain suboptimal (55–60%) .
Q & A
Q. What are the established protocols for synthesizing Naphthalene, 2-(2-nitrophenoxy)-, and how are intermediates validated?
Synthesis typically involves nucleophilic aromatic substitution, where 2-nitrophenol reacts with a halogenated naphthalene derivative (e.g., 2-chloronaphthalene) under basic conditions. Validation of intermediates is achieved via thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) . Final product purity is confirmed using ¹H/¹³C NMR (e.g., δ 7.5–8.5 ppm for aromatic protons) and mass spectrometry (e.g., molecular ion peak at m/z 257.069 ).
Q. What spectroscopic methods are critical for characterizing Naphthalene, 2-(2-nitrophenoxy)-?
Key techniques include:
- UV-Vis spectroscopy : Absorption maxima near 280–320 nm due to π→π* transitions in the nitroaromatic system.
- IR spectroscopy : Peaks at ~1520 cm⁻¹ (C-NO₂ asymmetric stretch) and ~1340 cm⁻¹ (C-NO₂ symmetric stretch) .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths (e.g., C-O ~1.36 Å) and dihedral angles between naphthalene and nitrophenoxy groups .
Q. How are toxicological studies designed to assess acute exposure risks of this compound?
Standard protocols follow OECD Test Guidelines 423/425 , employing rodent models (rats/mice) with dose ranges of 50–500 mg/kg. Endpoints include mortality, organ weight changes, and histopathology (e.g., hepatic necrosis). Studies are prioritized based on ATSDR inclusion criteria (Table B-1), focusing on inhalation, oral, and dermal routes .
Advanced Research Questions
Q. How can contradictory findings in toxicity studies (e.g., hepatotoxicity vs. no observed effect) be systematically resolved?
Apply risk-of-bias (RoB) assessment (Step 5 in ATSDR framework ):
- Evaluate study design (e.g., sample size, control groups).
- Use confidence ratings (High/Moderate/Low) based on reproducibility and statistical power .
- Meta-analyses integrate data across species (human/mammalian) and exposure durations, adjusting for covariates like metabolic enzyme variability (e.g., CYP450 isoforms) .
Q. What computational models predict the environmental partitioning of Naphthalene, 2-(2-nitrophenoxy)-?
- EPI Suite : Estimates log Kow (octanol-water coefficient) ~3.2, indicating moderate hydrophobicity.
- BETR Global Model : Simulates long-range transport, with degradation half-lives of 15–30 days in air (via OH radical reactions) and 60–90 days in water (hydrolysis) .
- Molecular dynamics simulations validate adsorption coefficients (Kd) on soil organic matter (e.g., 120–150 L/kg) .
Q. What experimental strategies address challenges in detecting low-concentration metabolites in biological matrices?
- High-resolution mass spectrometry (HRMS) : Q-TOF instruments with ppm-level accuracy identify metabolites like 2-nitrophenoxy-glucuronide.
- Stable isotope labeling : ¹³C-labeled analogs track metabolic pathways in vitro (e.g., liver microsomes).
- Solid-phase extraction (SPE) : C18 cartridges pre-conjugate samples, improving detection limits to 0.1–1 ng/mL .
Q. How do structural modifications (e.g., nitro group position) influence photodegradation kinetics?
- Laser flash photolysis : Measures triplet-state lifetimes (τ = 2–5 µs) and quantum yields (Φ = 0.02–0.05).
- Comparative studies : 2-Nitrophenoxy derivatives degrade 30% faster than 4-nitrophenoxy analogs due to enhanced singlet oxygen sensitization .
- TD-DFT calculations : Predict λmax shifts (e.g., 10 nm bathochromic shift with electron-withdrawing groups) .
Methodological Guidance Tables
Q. Table 1. Key Parameters for Environmental Fate Analysis
| Parameter | Value/Range | Method | Reference |
|---|---|---|---|
| Log Kow | 3.2 ± 0.3 | EPI Suite | |
| Soil Kd (L/kg) | 120–150 | Batch equilibrium | |
| Photolysis t½ (h) | 48–72 | Simulated sunlight/LC-MS |
Q. Table 2. ATSDR Literature Inclusion Criteria
| Category | Inclusion Criteria |
|---|---|
| Study Type | Peer-reviewed, in vivo/in vitro mammalian models |
| Exposure Routes | Inhalation, oral, dermal |
| Health Outcomes | Systemic effects (hepatic, renal, hematological) |
| Confidence Rating | High (≥3/4 criteria met) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
